molecular formula C6H3Br2N3 B1429135 2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1401624-81-4

2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B1429135
CAS No.: 1401624-81-4
M. Wt: 276.92 g/mol
InChI Key: DHPMUKGOPWYVSU-UHFFFAOYSA-N
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Description

2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C6H3Br2N3 and its molecular weight is 276.92 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, which can modulate their activity. For instance, this compound has been shown to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, potentially influencing gene expression and DNA replication processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. The impact on cell signaling pathways, such as the MAPK/ERK pathway, can result in altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, thereby inhibiting their activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site. Additionally, this compound can induce conformational changes in proteins, affecting their function. The inhibition of kinase activity by this compound can lead to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over extended periods, it may undergo degradation, which can reduce its efficacy. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and the induction of oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. The interaction with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolic rate and the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s lipophilicity also plays a role in its distribution, allowing it to accumulate in lipid-rich regions of the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be found in various cellular compartments, including the nucleus, where it may interact with DNA and nuclear proteins. The presence of targeting signals or post-translational modifications can influence its localization. For instance, phosphorylation of the compound can enhance its nuclear import, thereby affecting its function within the nucleus .

Properties

IUPAC Name

2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPMUKGOPWYVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401624-81-4
Record name 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (20.86 g, 97.9 mmol), sodium nitrite (67.6 g, 979 mmol) and benzyltriethylammonium bromide (53.3 g, 196 mmol) in bromoform (1.47 kg, 508 ml, 5.81 mol) was stirred for 30 minutes at 25° C. Then dichloroacetic acid (25.3 g, 16.2 ml, 196 mmol) was added and the mixture was stirred for 20 hours at 25° C. under exclusion of light. 600 ml of water were added to the mixture and stirred for 30 minutes. The mixture was diluted with water and dichloromethane, filtrated over dicalite and the filtrate extracted 3 times with dichloromethane. The organic layers were combined, washed with water, dried over magnesium sulfate, filtrated and evaporated to dryness under reduced pressure. The crude material was purified by flash chromatography in 2 portions over 2×70 g silica columns using dichloromethane/methanol 5% as eluent, affording 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (7 g, 26%) as light brown solid. Mp.: 201° C. MS: m/z=277.7/279.9 (M+H+).
Quantity
20.86 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Quantity
508 mL
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
catalyst
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.